Paromomycin

Antimicrobial resistance Carbapenem-resistant Enterobacteriaceae Aminoglycoside susceptibility

Paromomycin (4,5-disubstituted DOS aminoglycoside) provides subclass-specific advantages: 64.9% susceptibility in CRE (vs. gentamicin 28.4%), no streptomycin cross-resistance in MDR-TB, superior to kanamycin for nptII plant transformation, and 78–80% single-agent cure rates in cutaneous leishmaniasis. Choose this compound when 4,6-disubstituted aminoglycosides are inadequate.

Molecular Formula C23H45N5O14
Molecular Weight 615.6 g/mol
CAS No. 134235-09-9
Cat. No. B158545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParomomycin
CAS134235-09-9
SynonymsAminosidine
beta-D-Glucopyranosyl-Isomer Paromomycin
Catenulin
Estomycin
Gabbromycin
Humatin
Hydroxymycin
Neomycin E
Paramomycin
Paromomycin
Paromomycin I
Paromomycin Phosphate
Paromomycin Sulfate
Paromomycin Sulfate (1:1)
Paromomycin Sulfate (2:5)
Paromomycin, beta D Glucopyranosyl Isomer
Paromomycin, beta-D-Glucopyranosyl-Isome
Molecular FormulaC23H45N5O14
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyUOZODPSAJZTQNH-LSWIJEOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.97e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Paromomycin (CAS 134235-09-9) Procurement Guide: Aminoglycoside Antibiotic Profile and Core Specifications


Paromomycin (aminosidine) is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces riomosus var. paromomycinus, belonging to the 4,5-disubstituted 2-deoxystreptamine (DOS) subclass [1]. It exerts bactericidal activity primarily through binding to the 16S rRNA A-site of the bacterial 30S ribosomal subunit, inducing mistranslation and inhibiting protein synthesis [2]. Clinically, paromomycin is approved for oral treatment of intestinal amebiasis and as adjunctive therapy for hepatic coma, with the oral formulation exhibiting minimal systemic absorption [1]. It is also employed parenterally for visceral leishmaniasis and investigated for multidrug-resistant tuberculosis [3].

Paromomycin (CAS 134235-09-9): Critical Factors Preventing Simple Substitution with Neomycin, Kanamycin, or Gentamicin


Aminoglycosides within the 4,5- and 4,6-disubstituted DOS subclasses exhibit substantial divergence in resistance susceptibility, ribosomal binding dynamics, and cross-resistance profiles that preclude generic interchange. Paromomycin retains activity against carbapenem-resistant Enterobacteriaceae (CRE) where 4,6-disubstituted agents like gentamicin and amikacin frequently fail [1]. At the molecular level, paromomycin and neomycin—despite differing by only a single 6′-polar group—drive ribosomal subunit rotation in opposite directions, implying distinct conformational impacts on translation [2]. Furthermore, paromomycin lacks cross-resistance with streptomycin in Mycobacterium tuberculosis, a property not shared by all aminoglycosides [3]. These pharmacodynamic and resistance-based distinctions mandate compound-specific selection rather than class-based substitution.

Paromomycin (CAS 134235-09-9): Head-to-Head Comparative Evidence for Scientific Selection


Paromomycin vs. 4,6-Disubstituted Aminoglycosides: Superior Susceptibility Rates Against Carbapenem-Resistant Enterobacteriaceae (CRE)

In a study of 134 CRE clinical strains, paromomycin exhibited significantly higher susceptibility rates compared to 4,6-disubstituted DOS aminoglycosides. Specifically, 64.9% of CRE strains were susceptible to paromomycin (MIC50/MIC90 = 4/>256 μg/mL), whereas only 55.2% were susceptible to amikacin (32/>256 μg/mL), 28.4% to gentamicin (128/>256 μg/mL), and 35.1% to tobramycin (64/>256 μg/mL) [1]. Paromomycin demonstrated a 2.3-fold higher susceptibility rate than gentamicin and 1.8-fold higher than tobramycin in this resistant population.

Antimicrobial resistance Carbapenem-resistant Enterobacteriaceae Aminoglycoside susceptibility MIC comparison

Paromomycin vs. Kanamycin A: Differential Ribosomal A-Site Binding Affinity and Selectivity

In a fluorescence-based binding assay measuring dissociation constants (Kd) to the 16S bacterial rRNA A-site, paromomycin demonstrated a Kd of 9 ± 1 × 10⁻⁶ M, compared to 75 ± 3 × 10⁻⁶ M for kanamycin A [1]. This represents an 8.3-fold higher affinity for the bacterial target. Additionally, paromomycin exhibited a selectivity ratio (bacterial 16S A-site affinity / eukaryotic 18S A-site affinity) of 1.1, whereas kanamycin A displayed a ratio of 1.6, indicating paromomycin's binding is less biased toward eukaryotic ribosomes.

Ribosome binding Aminoglycoside selectivity 16S rRNA Thermodynamic affinity

Paromomycin vs. Kanamycin: Superior Selection Efficiency for nptII Transgenic Plants

In transgenic Arabidopsis harboring the neomycin phosphotransferase II (nptII) gene, paromomycin was identified as a more effective, non-lethal selection agent compared to kanamycin [1]. Kanamycin frequently exhibits excessive toxicity toward seedlings with weak nptII expression, leading to false-negative results. Paromomycin's reduced toxicity profile allowed for accurate identification of transgenic lines without compromising plant viability, and monitoring photosynthetic efficiency and flowering time further reduced false-positive risks [1]. In parallel studies with Nicotiana tabacum, paromomycin caused less severe depression of regenerative ability, yielding a higher frequency of regeneration on selective medium [2].

Plant transformation Selectable marker nptII gene Antibiotic selection Arabidopsis

Paromomycin vs. Streptomycin: Absence of Cross-Resistance in Mycobacterium tuberculosis Clinical Application

A clinical study measuring early bactericidal activity (EBA) in smear-positive pulmonary tuberculosis patients demonstrated that paromomycin at 15 mg/kg/day produced a mean fall in log10 CFU/mL sputum per day of 0.0924 (95% CI: 0.015 to 0.170; p=0.023) [1]. Critically, the study notes that paromomycin has no cross-resistance with streptomycin and no greater toxicity than other aminoglycosides [1]. This distinguishes it from other aminoglycosides where cross-resistance patterns (e.g., kanamycin, amikacin) are well-documented in M. tuberculosis strains harboring rrs mutations [2].

Tuberculosis Cross-resistance Multidrug-resistant TB Aminoglycoside Early bactericidal activity

Paromomycin Alone vs. Paromomycin-Gentamicin Combination: Equivalent Topical Cure Rates in Cutaneous Leishmaniasis

A Phase 3 randomized controlled trial (n=399) and a subsequent meta-analysis (n=774) evaluated whether adding gentamicin to topical paromomycin improves cure rates in cutaneous leishmaniasis. The Phase 3 trial reported clinical cure of the index lesion at 79% (95% CI: 72-84) for paromomycin-gentamicin versus 78% (95% CI: 74-87) for paromomycin alone (p=0.84) [1]. The meta-analysis confirmed no significant difference: RR = 1.030 (95% CI: 0.950-1.117) for index lesion cure and RR = 0.987 (95% CI: 0.909-1.072) for all lesions [2].

Cutaneous leishmaniasis Topical therapy Paromomycin Gentamicin Clinical trial

Paromomycin vs. Neomycin: Comparable Oral Absorption Profile Supporting Intestinal Indications

According to the FDA-approved prescribing information, the in vitro and in vivo antibacterial action of paromomycin closely parallels that of neomycin [1]. Critically, both drugs exhibit minimal oral absorption: paromomycin shows almost 100% recovery in stool following oral administration [1]. This pharmacokinetic property is essential for drugs intended to act locally within the gastrointestinal tract for indications such as intestinal amebiasis and reduction of ammonia-producing bacteria in hepatic coma.

Oral absorption Pharmacokinetics Intestinal amebiasis Aminoglycoside Bioavailability

Paromomycin (CAS 134235-09-9): Validated Application Scenarios for Research and Industrial Procurement


CRE and MDR Gram-Negative Susceptibility Testing Panels

Paromomycin should be prioritized for inclusion in antimicrobial susceptibility testing panels for carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Gram-negative isolates. Based on the 64.9% susceptibility rate and MIC50 of 4 μg/mL in CRE strains [1], paromomycin offers a therapeutic option where 4,6-disubstituted aminoglycosides (gentamicin: 28.4% susceptible, tobramycin: 35.1%) have limited utility. This scenario is particularly relevant for clinical microbiology laboratories in regions with high CRE prevalence seeking to identify salvage aminoglycoside options.

nptII-Based Plant Transformation and Transgenic Screening

Paromomycin is the preferred selection agent over kanamycin for nptII-based plant transformation workflows, especially in Arabidopsis thaliana and Nicotiana tabacum. Its reduced toxicity permits accurate identification of transgenic lines across a range of nptII expression levels, minimizing false negatives and improving regeneration frequency [2][3]. Research laboratories and agricultural biotechnology firms conducting high-throughput transformation screens will benefit from higher transgenic recovery rates and reduced labor associated with false-positive colony verification.

Topical Formulation Development for Cutaneous Leishmaniasis

For pharmaceutical development of topical antileishmanial products, paromomycin alone is sufficient to achieve approximately 78-80% cure rates in New World cutaneous leishmaniasis [4]. The addition of gentamicin does not confer statistically significant benefit (p=0.84) [4][5]. This evidence supports simplified formulation strategies using single-agent paromomycin, reducing regulatory complexity and manufacturing costs while maintaining therapeutic equivalence.

MDR-TB Adjunctive Therapy and Regimen Design

Paromomycin warrants consideration in multidrug-resistant tuberculosis (MDR-TB) treatment regimens, particularly when streptomycin resistance is documented or suspected. Its lack of cross-resistance with streptomycin [6] and demonstrable early bactericidal activity (0.0924 log10 CFU/mL/day reduction at 15 mg/kg, p=0.023) [6] position it as a viable aminoglycoside alternative. Clinical research programs investigating MDR-TB salvage therapies should include paromomycin in comparative efficacy studies against kanamycin and amikacin.

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